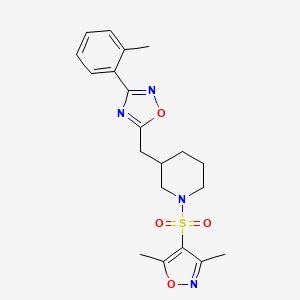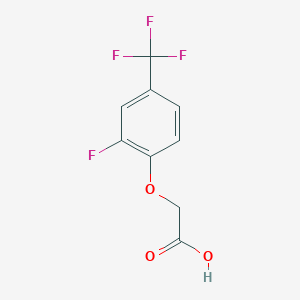
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as Trazodone, is a drug commonly used to treat depression and anxiety disorders. It is a type of serotonin antagonist and reuptake inhibitor (SARI) that works by increasing the levels of serotonin in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound's synthesis often involves base-catalyzed Claisen-Schmidt condensation reactions, leading to various derivatives with potential applications in medicinal chemistry and materials science. Studies like those by Salian et al. (2018) have explored the synthesis of chalcone derivatives, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities. These syntheses are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, providing insights into the compound's structural properties and the intermolecular interactions that stabilize its crystal structure (Salian et al., 2018).
Antimicrobial and Anticonvulsant Activities
Compounds derived from 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride have been evaluated for their antimicrobial properties. For example, Mandala et al. (2013) synthesized novel derivatives and tested them for in vitro antimicrobial activity, indicating significant antibacterial and antifungal effects. These findings are supported by molecular docking studies, which help elucidate the interactions between these compounds and bacterial proteins, offering a pathway to novel antimicrobial agents (Mandala et al., 2013). Additionally, compounds like those studied by Kamiński et al. (2015) have shown broad spectra of activity in preclinical seizure models, suggesting potential applications as anticonvulsant agents (Kamiński et al., 2015).
Anticancer Potential
Research into the anticancer properties of derivatives of this compound has also been promising. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing concentration-dependent inhibitory effects on breast carcinoma cell lines. These results highlight the compound's potential as a scaffold for developing new anticancer agents, with some derivatives exhibiting significant activity in inhibiting cancer cell growth (Gomha et al., 2014).
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2.2ClH/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17;;/h1-9,18,23H,10-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTHYGQMCUPZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)
![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)






![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)
![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)
